

A Comparative Analysis of ATR-IN-29: In Vitro and In Vivo Efficacy

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Compound of Interest		
Compound Name:	ATR-IN-30	
Cat. No.:	B12372305	Get Quote

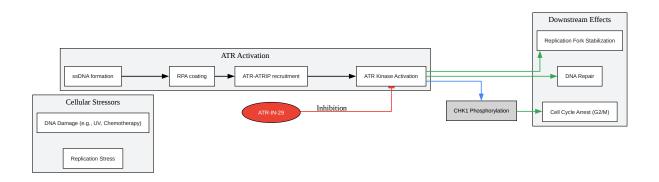
A Note on Nomenclature: Publicly available research data for a compound specifically named "ATR-IN-30" is limited. It is highly probable that this is a typographical error for the well-documented ATR kinase inhibitor, ATR-IN-29. This guide will proceed under the assumption that the intended compound of interest is ATR-IN-29 and will present a comparative analysis of its reported in vitro and in vivo activities.

This guide provides a detailed comparison of the in vitro and in vivo experimental results for ATR-IN-29, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of ATR-IN-29's performance and methodologies for its evaluation.

The ATR Signaling Pathway

ATR kinase plays a pivotal role in the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or stalled replication forks, ATR is activated. This activation triggers a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. A simplified representation of this pathway is illustrated below.





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A simplified diagram of the ATR signaling pathway and the inhibitory action of ATR-IN-29.

Quantitative Data Summary

The following tables summarize the key quantitative data for ATR-IN-29 from in vitro and in vivo studies. For comparison, data for other notable ATR inhibitors are also included where available.

Table 1: In Vitro Antiproliferative Activity of ATR-IN-29



Cell Line	Cancer Type	IC50 (nM)
A549	Lung Carcinoma	156.70
HCC1806	Breast Carcinoma	38.81
HCT116	Colorectal Carcinoma	22.48
OVCAR-3	Ovarian Adenocarcinoma	181.60
NCI-H460	Large Cell Lung Cancer	19.02

Data sourced from TargetMol product information.

Table 2: In Vivo Pharmacokinetic Profile of ATR-IN-29 in

CD-1 Mice

Parameter	Value	Unit
Dosage	10	mg/kg (oral)
Half-life (t1/2)	1.64	hours
Maximum Concentration (Cmax)	9343	ng/mL
Area Under the Curve (AUC 0-t)	98507	ng·h/mL
Area Under the Curve (AUC 0-inf)	98517	ng·h/mL

Data sourced from TargetMol product information.

Table 3: Comparison with Alternative ATR Inhibitors (In Vitro IC50)



Inhibitor	Target	IC50 (nM)	Representative Cell Line(s)
ATR-IN-29	ATR	1	(Biochemical Assay)
VE-821	ATR	13	LoVo
VE-822	ATR	4	(Biochemical Assay)
AZD6738 (Ceralasertib)	ATR	1	(Biochemical Assay)
BAY 1895344 (Elimusertib)	ATR	7	(Biochemical Assay)

IC50 values can vary depending on the assay conditions and cell line used.

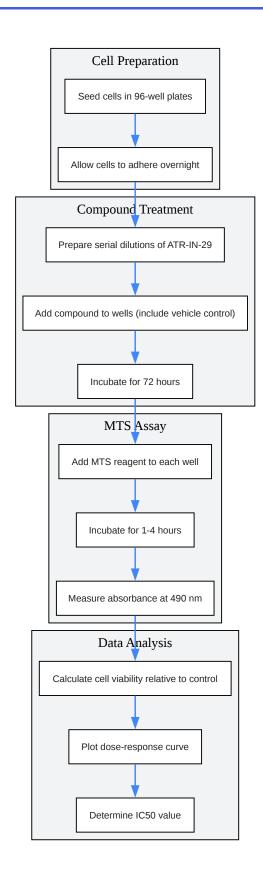
Experimental Protocols

Detailed experimental protocols for ATR-IN-29 are not extensively published in peer-reviewed literature. The following are generalized protocols based on common methodologies for evaluating ATR inhibitors.

In Vitro Antiproliferative Assay (MTS Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.





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 To cite this document: BenchChem. [A Comparative Analysis of ATR-IN-29: In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372305#comparing-in-vitro-and-in-vivo-results-for-atr-in-30]

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